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Compound of Interest

Compound Name: Ligurobustoside N

Cat. No.: B150326

Audience: Researchers, scientists, and drug development professionals.
Introduction

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from the leaves of
Ligustrum robustum. As a member of the ligurobustoside family of natural products, it is of
interest to researchers for its potential biological activities, which may include antioxidant
effects. The structural elucidation of such complex natural products is fundamental to
understanding their chemical properties and potential therapeutic applications. Nuclear
Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous
determination of the chemical structure of novel compounds. This application note provides a
detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of
Ligurobustoside N and similar natural product glycosides.

Chemical Structure of Ligurobustoside N

The chemical structure of Ligurobustoside N is presented below. A thorough understanding of
this structure is essential for the correct assignment of NMR signals.

Molecular Formula: C3sH4e6O1s

Experimental Protocols
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Detailed methodologies for the key NMR experiments required for the structural elucidation of
Ligurobustoside N are provided below. These protocols are based on standard practices for
the analysis of natural products.[1][2]

1. Sample Preparation

o Sample Purity: Ensure the purity of the isolated Ligurobustoside N using a suitable
chromatographic method such as HPLC.

» Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of
a deuterated solvent. Methanol-d4 (CDsOD) is a common choice for polar glycosides as it
readily dissolves the compound and its residual solvent peak does not obscure significant
regions of the *H NMR spectrum.[1][2]

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm for both *H and 3C NMR).[1][2]

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher) to achieve optimal signal resolution and sensitivity.[1]

2.1. 1D NMR Spectroscopy

e 1H NMR Spectroscopy:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

[¢]

Spectral Width: 12-16 ppm.

[e]

Acquisition Time: 2-3 seconds.

o

Relaxation Delay (d1): 1-2 seconds.

o

Number of Scans: 16-64, depending on the sample concentration.

[¢]

Temperature: 298 K.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b150326?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/12/3709
https://pmc.ncbi.nlm.nih.gov/articles/PMC9657303/
https://www.benchchem.com/product/b150326?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/12/3709
https://pmc.ncbi.nlm.nih.gov/articles/PMC9657303/
https://www.mdpi.com/1420-3049/27/12/3709
https://pmc.ncbi.nlm.nih.gov/articles/PMC9657303/
https://www.mdpi.com/1420-3049/27/12/3709
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 13C NMR Spectroscopy:

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker systems).

o Spectral Width: 200-240 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay (d1): 2-5 seconds.

o Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the
13C nucleus.

2.2. 2D NMR Spectroscopy

2D NMR experiments are crucial for the complete and unambiguous assignment of the
complex spectra of Ligurobustoside N.

¢ 1H-'H COSY (Correlation Spectroscopy):

o Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon
atoms.

o Pulse Program: Standard COSY experiment (e.g., ‘cosygpqf' on Bruker systems).
o Data Points: 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).
o Number of Scans: 2-4 per increment.

e HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify one-bond correlations between protons and their directly attached
carbons.

o Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.qg.,
'hsqcedetgpsisp2.3' on Bruker systems).
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o Spectral Width: ~12 ppm in F2 (*H) and ~180 ppm in F1 (*3C).
o 1J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

o Number of Scans: 4-8 per increment.

o« HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons. This is critical for connecting different structural fragments.

o Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndgf' on Bruker systems).
o Spectral Width: ~12 ppm in F2 (*H) and ~220 ppm in F1 (*3C).

o Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8
Hz.

o Number of Scans: 16-32 per increment.

Data Presentation

The *H and 13C NMR spectral data for Ligurobustoside N should be tabulated for clarity and
ease of interpretation. The following table presents a representative format for such data. The
chemical shifts are hypothetical and are based on typical values for the structural motifs
present in Ligurobustoside N.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b150326?utm_src=pdf-body
https://www.benchchem.com/product/b150326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

13C Chemical Shift 'H Chemical Shift Key HMBC

Position . .
(6c) (6H, mult., J in Hz) Correlations

Aglycone

1 ~131.0

2 ~130.0 ~7.05 (d, 8.0)

3 ~116.0 ~6.75 (d, 8.0)

4 ~156.0

5 ~116.0 ~6.75 (d, 8.0)

6 ~130.0 ~7.05 (d, 8.0)

7 (CH2) ~36.0 ~2.80 (t, 7.0)

8 (CH2) ~71.0 ~3.95 (m), ~3.70 (m)

Caffeoyl Moiety

1 ~128.0

2' ~115.0 ~6.95 (d, 2.0)

3' ~146.0

4 ~149.0

5' ~116.0 ~6.80 (d, 8.0)

6' ~123.0 ~7.05 (dd, 8.0, 2.0)

7' (CH) ~147.0 ~7.60 (d, 16.0)

8' (CH) ~115.0 ~6.30 (d, 16.0)

9' (C=0) ~168.0

Glucose

1" ~104.0 ~4.40 (d, 8.0) H-8

2" ~75.0 ~3.40 (m)

3" ~78.0 ~3.50 (m)
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4" ~72.0 ~3.30 (m)

5" ~78.0 ~3.45 (m)

6" ~63.0 ~3.80 (m), ~3.65 (m)
Rhamnose 1

1 ~102.0 ~5.15 (br s) c-4"
2" ~72.0 ~3.90 (m)

3" ~72.0 ~3.70 (m)

4™ ~74.0 ~3.40 (m)

5" ~70.0 ~3.80 (m)

6" (CHs) ~18.0 ~1.25 (d, 6.0)

Rhamnose 2

i ~102.5 ~4.90 (br s) C-5 of Rhamnose 1
2" ~72.5 ~3.95 (m)

3" ~725 ~3.75 (m)

4" ~74.5 ~3.45 (m)

5" ~70.5 ~3.85 (m)

6"" (CHs) ~18.5 ~1.30 (d, 6.0)

NMR Spectral Assignment Workflow

The complete assignment of all *H and 13C signals for Ligurobustoside N is achieved through

a systematic analysis of the 1D and 2D NMR data. The logical workflow for this process is

illustrated in the diagram below.
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Caption: Workflow for the NMR-based structural elucidation of Ligurobustoside N.
Assignment Strategy:

e 1H NMR Analysis: The *H NMR spectrum provides initial information on the types of protons
present (aromatic, olefinic, aliphatic, sugar anomerics, methyls). Integration of the signals
gives the relative number of protons.
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e 13C NMR Analysis: The 13C NMR spectrum indicates the number of unique carbon atoms in
the molecule and their types (carbonyls, aromatic/olefinic, oxygenated carbons, aliphatic
carbons).

o HSQC Analysis: Each cross-peak in the HSQC spectrum correlates a proton signal with the
signal of the carbon atom to which it is directly attached. This allows for the unambiguous
assignment of protonated carbons.

o COSY Analysis: Cross-peaks in the COSY spectrum reveal proton-proton coupling networks.
This is used to trace the connectivity within individual structural units, such as the sugar rings
and the side chains of the aglycone and caffeoyl moieties.

e« HMBC Analysis: The HMBC spectrum is key to assembling the complete structure. It shows
correlations between protons and carbons that are separated by two or three bonds. Crucial
HMBC correlations for Ligurobustoside N would include:

o Correlations from the anomeric protons of the sugar units to the carbons of the aglycone
or other sugar units, which establishes the glycosylation sites and the sequence of the
sugar chain.

o Correlations from protons on the aglycone and sugar moieties to the carbonyl carbon of
the caffeoyl group, which confirms the point of esterification.

o Correlations within the aglycone and the caffeoyl moiety to confirm their respective
structures.

By systematically integrating the information from all these NMR experiments, the complete
and unambiguous assignment of all *H and 13C chemical shifts for Ligurobustoside N can be
achieved, thus confirming its chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Monoterpenoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities
[mdpi.com]
o 2. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum

and Their Bioactivities - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Assignment of Ligurobustoside N]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150326#1h-and-13c-nmr-spectral-assignment-of-
ligurobustoside-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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